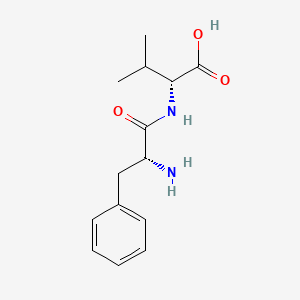

D-Phenylalanyl-D-valine

Description

Structure

3D Structure

Properties

CAS No. |

112674-81-4 |

|---|---|

Molecular Formula |

C14H20N2O3 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C14H20N2O3/c1-9(2)12(14(18)19)16-13(17)11(15)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m1/s1 |

InChI Key |

IEHDJWSAXBGJIP-VXGBXAGGSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Molecular and Supramolecular Structural Elucidation of D Phenylalanyl D Valine

Advanced Spectroscopic Techniques for Conformation Determination

Spectroscopic methods are indispensable for probing the structure of molecules in solution. Techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed information about molecular geometry and chirality without the need for crystallization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers, which are stereoisomers that are not mirror images of each other. In the context of dipeptides, a mixture of D-Phe-D-Val and L-Phe-D-Val would represent a pair of diastereomers. The distinct spatial arrangement of atoms in these molecules leads to different magnetic environments for their respective nuclei, resulting in unique NMR spectra.

The analysis of diastereomeric purity and the identification of individual isomers can be achieved by examining key NMR parameters. rsc.org Differences in the chemical shifts (δ) and coupling constants (J) of specific protons, particularly the α-protons of the amino acid residues and the amide (N-H) proton, are often diagnostic. ubc.canih.gov For instance, the chemical shift of the amide proton can be particularly sensitive to the stereochemistry of the adjacent α-carbons. cnr.it

The phenomenon of self-induced diastereomeric anisochronism (SIDA) can also be exploited in NMR. cnr.it This occurs when enantiomers in a non-racemic mixture self-associate to form transient diastereomeric aggregates (e.g., a homochiral D-D/D-D dimer and a heterochiral D-D/L-L dimer). These aggregates have different magnetic properties, leading to separate signals for the same proton in the different dimeric species, which can be used for quantitative analysis. cnr.it Advanced NMR techniques, such as band-selective pure shift NMR, can further enhance resolution by collapsing complex multiplets into singlets, making it easier to identify and quantify diastereomers even in crowded spectra. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Phenylalanine and Valine Residues This table provides typical chemical shift ranges for the protons in phenylalanine and valine. The exact values for D-Phe-D-Val would vary based on solvent, pH, and temperature.

| Amino Acid Residue | Proton | Typical Chemical Shift (δ) in ppm | Typical Multiplicity |

|---|---|---|---|

| Phenylalanine | α-H | ~4.7 | dd (doublet of doublets) |

| β-H | ~3.1, ~3.3 | m (multiplet) | |

| Aromatic (Ring) | 7.2 - 7.4 | m (multiplet) | |

| Amide (NH) | ~8.0 - 8.5 | d (doublet) | |

| Valine | α-H | ~4.2 | d (doublet) |

| β-H | ~2.2 | m (multiplet) | |

| γ-CH₃ | ~0.9, ~1.0 | d (doublet) | |

| Amide (NH) | ~8.0 - 8.5 | d (doublet) |

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgwikipedia.org This technique is exceptionally sensitive to the stereochemistry and conformational structure of biomolecules, including peptides. jascoinc.com

For a dipeptide like D-Phenylalanyl-D-valine, the CD spectrum provides a unique fingerprint based on its absolute configuration (D-D) and its three-dimensional shape in solution. The spectrum is typically characterized by Cotton effects—positive or negative bands corresponding to specific electronic transitions within the molecule. The aromatic side chain of phenylalanine and the peptide bond are the primary chromophores that contribute to the CD spectrum in the far-UV (180-250 nm) and near-UV regions. wikipedia.orgjascoinc.com

The shape and magnitude of the CD spectrum can reveal information about the secondary structure of the peptide backbone. wikipedia.org While dipeptides are too short to form stable helices or sheets on their own, their preferred conformations in solution influence the CD signal. By comparing the experimental spectrum to those of reference peptides with known structures, researchers can infer the average conformation of D-Phe-D-Val in solution. Furthermore, CD is a powerful tool for confirming enantiomeric purity; the spectrum of D-Phe-D-Val would be an exact mirror image of the spectrum for its enantiomer, L-Phe-L-Val. royalsocietypublishing.org

X-ray Crystallography of D-Dipeptides and Analogues

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of every atom can be determined, revealing molecular conformation, bond lengths, and the nature of intermolecular interactions.

The crystal structure of a D-dipeptide like D-Phe-D-Val reveals how individual zwitterionic molecules arrange themselves into a stable, repeating three-dimensional lattice. nih.gov This arrangement, known as molecular packing, is governed by a network of non-covalent interactions.

In addition to hydrogen bonding, weaker interactions such as van der Waals forces and hydrophobic interactions between the phenyl ring of phenylalanine and the isopropyl group of valine play a crucial role. researchgate.net Aromatic rings can also engage in π-π stacking. The interplay of these forces dictates the formation of distinct hydrophilic and hydrophobic layers or columns within the crystal structure. nih.govmdpi.com Analysis of these packing motifs is essential for understanding the physical properties of the solid material and the forces that drive self-assembly. acs.org

Table 2: Common Intermolecular Interactions in Dipeptide Crystals

| Interaction Type | Description | Involved Groups (in D-Phe-D-Val) |

|---|---|---|

| Hydrogen Bonding | Strong directional interaction between a hydrogen atom donor and an acceptor. | -NH₃⁺ and -COO⁻ groups, water molecules |

| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in aqueous environments. | Phenyl ring (Phe) and isopropyl group (Val) |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl rings of adjacent Phe residues |

| Van der Waals Forces | Weak, non-specific attractions between atoms in close proximity. | All atoms in the molecule |

X-ray crystallography is a cornerstone of chiral resolution, a process used to separate a racemic mixture of enantiomers. One common method is diastereomeric salt formation, where a racemic compound (e.g., a mixture of D- and L-phenylalanine) is reacted with a single enantiomer of a chiral resolving agent. mun.ca This creates a mixture of diastereomeric salts (e.g., D-Phe/L-acid and L-Phe/L-acid), which have different physical properties, including solubility, allowing them to be separated by fractional crystallization. oup.com

Determining the single-crystal X-ray structure of these diastereomeric salts is crucial for understanding the mechanism of chiral recognition. oup.commdpi.com The crystal structure reveals how the resolving agent selectively interacts with one enantiomer over the other. This recognition is based on the three-dimensional fit and the specific intermolecular interactions, such as hydrogen bonding networks, formed between the two chiral molecules. mdpi.comnih.gov The more stable, less soluble diastereomeric salt will preferentially crystallize, and its structural analysis provides a clear picture of the molecular packing and forces that drive the successful resolution. mdpi.comnih.gov For example, crystallographic analysis of salts formed between phenylalanine and sulfonic acid derivatives has shown how specific hydrogen bonding and hydrophobic interactions lead to efficient separation. researchgate.net

Self-Assembly and Supramolecular Architectures of this compound Analogues

Dipeptides, particularly those containing hydrophobic residues like phenylalanine, can act as building blocks for larger, ordered structures through a process of self-assembly. frontiersin.orgnih.gov Driven by non-covalent interactions, these molecules spontaneously organize in solution to form well-defined supramolecular architectures such as nanofibers, nanotubes, and hydrogels. rsc.orgnih.gov The use of D-amino acids can enhance the enzymatic stability of these resulting nanostructures. magtech.com.cn

The self-assembly process is highly dependent on the dipeptide sequence, the stereochemistry of the amino acids, and external conditions like solvent and pH. frontiersin.org For example, the diphenylalanine motif (Phe-Phe), an analogue of the core recognition sequence in amyloid-beta peptide, is well-known for its propensity to form highly ordered nanotubes. nih.govresearchgate.net The substitution of one phenylalanine with valine, as in Phe-Val, alters the hydrophobic and steric properties, leading to different self-assembled structures. Studies on isomers have shown that even a change in chirality (e.g., from L-Phe-L-Val to D-Phe-L-Val) can dramatically affect the resulting nanostructure, sometimes enabling or disabling the formation of hydrogelling nanotubes. mdpi.com

These self-assembled architectures are often stabilized by a combination of hydrogen bonding between the peptide backbones and π-π stacking of the aromatic rings, leading to the formation of extended β-sheet-like arrangements. nih.gov The resulting materials have potential applications in nanotechnology and biomedicine. researchgate.netresearchgate.net

Hydrophobic Driving Forces in D-Dipeptide Aggregation

The aggregation of D-dipeptides like this compound in aqueous environments is primarily propelled by hydrophobic interactions. This phenomenon involves the sequestration of nonpolar side chains away from water to achieve a more thermodynamically stable state. pnas.orgpnas.org For this compound, two distinct hydrophobic residues contribute to this driving force: the benzyl (B1604629) group of D-phenylalanine and the isopropyl group of D-valine.

The aggregation process is a complex interplay of several forces:

Hydrophobic Effect : The tendency of the nonpolar benzyl and isopropyl side chains to minimize contact with water molecules drives the initial association of the dipeptide molecules. pnas.orgpnas.org This is a dominant factor in the self-assembly of peptides composed of hydrophobic amino acids. mdpi.com

π-π Stacking : The aromatic phenyl rings of the D-phenylalanine residues can stack upon one another, providing significant stabilization to the aggregate structure. This interaction is a well-documented feature in the assembly of phenylalanine-containing peptides. nih.govnih.gov

Hydrogen Bonding : While hydrophobic forces drive the initial aggregation, the peptide backbone (the amide and carboxyl groups) forms intermolecular hydrogen bonds that create a stable, ordered network, often resulting in structures like β-sheets. mdpi.com

The combination of these forces dictates the specific manner in which this compound molecules arrange themselves into larger, ordered assemblies.

| Interaction Type | Contributing Residue(s) | Role in Aggregation |

| Hydrophobic Effect | D-Phenylalanine, D-Valine | Primary driving force for initial self-assembly in water. pnas.orgpnas.org |

| π-π Stacking | D-Phenylalanine | Stabilizes the core of the aggregate through aromatic interactions. nih.gov |

| Hydrogen Bonding | Peptide Backbone | Directs the formation of ordered secondary structures (e.g., β-sheets) and provides structural rigidity. mdpi.com |

| Van der Waals Forces | D-Phenylalanine, D-Valine | Enhances molecular packing and overall stability of the supramolecular structure. |

Formation of Ordered Nanostructures and Hydrogels by D-Dipeptides

Short peptides, particularly those containing D-amino acids, have a strong propensity to self-assemble into well-defined nanostructures such as nanofibers, nanotubes, and nanoribbons. nih.govnih.gov These nano-assemblies can entangle to form a three-dimensional network that traps a significant amount of water, resulting in the formation of a supramolecular hydrogel. mdpi.comacs.org

Chirality plays a pivotal role in determining the morphology and stability of these structures. Studies on the dipeptide diphenylalanine have shown that the D-Phe-D-Phe isomer forms stable, thermoreversible hydrogels composed of homogeneous nanofibrils, whereas the L-Phe-L-Phe isomer tends to form microtubes. nih.gov Similarly, for peptides containing both phenylalanine and valine, the incorporation of a D-amino acid has been shown to enable hydrogel formation in cases where the all-L-amino acid equivalent failed to self-assemble. mdpi.comscispace.com For instance, while L-Phe-L-Val does not readily self-assemble, the heterochiral D-Phe-L-Val has been shown to form nanotubes. mdpi.com

Based on these findings, it is highly probable that this compound self-assembles into fibrillar nanostructures. This process would be initiated by hydrophobic collapse, followed by the formation of an ordered, hydrogen-bonded network. The resulting nanofibers would then form a cross-linked matrix, leading to hydrogelation. The specific D-D configuration is expected to influence the molecular packing, resulting in a distinct supramolecular architecture compared to its L-L or L-D counterparts. mdpi.com

| Dipeptide Isomer | Observed Self-Assembly Behavior | Reference(s) |

| L-Phe-L-Phe | Forms heterogeneous microtubes. | nih.gov |

| D-Phe-D-Phe | Forms stable, thermoreversible hydrogels of nanofibrils. | nih.gov |

| L-Phe-L-Val | Does not self-assemble under tested conditions. | mdpi.com |

| D-Phe-L-Val | Restored ability to form nanotubes. | mdpi.com |

Chiral Discrimination Mechanisms and Sensor Applications

Chiral discrimination, the ability to differentiate between enantiomers, is critical in fields such as pharmacology and materials science. While there is extensive research on developing sensors for the chiral discrimination of individual amino acids like D-phenylalanine, the use of the dipeptide this compound as a chiral selector or sensing element is not prominently documented in scientific literature. nih.govfrontiersin.orgacs.org

Theoretically, a chiral molecule like this compound could function as a chiral discriminator. The mechanism would rely on its interaction with a pair of enantiomers to form transient diastereomeric complexes. Due to the specific three-dimensional arrangement of its own chiral centers, this compound would interact differently with each enantiomer, leading to differences in binding affinity, stability, or spectroscopic properties that could be detected by a sensor.

Research in this area has largely focused on creating sensors for D-phenylalanine itself, often for applications in disease diagnostics or quality control. These sensors utilize various platforms and recognition elements to achieve enantioselectivity.

Enzymatic Interactions and Biocatalysis Involving D Phenylalanyl D Valine

Enzyme Recognition and Substrate Specificity for D-Amino Acids

The unique stereochemistry of D-amino acids, such as D-phenylalanine and D-valine, significantly influences their interaction with enzymes, which are typically stereospecific for L-amino acids. nih.gov This section details the recognition and specificity of various enzymes towards these D-enantiomers.

D-Amino Acid Aminotransferases (DAAT) are enzymes that catalyze the transfer of an amino group from a D-amino acid to an α-keto acid, playing a role in D-amino acid metabolism. nih.govnih.gov These enzymes exhibit broad substrate specificity, making them useful for the production of various enantiopure D-amino acids. bac-lac.gc.ca

Engineered DAATs have been developed to enhance activity towards specific substrates. For example, D-phenylalanine derivatives have been synthesized with high enantiomeric excess (90% to >99%) using a whole-cell system with two E. coli strains overexpressing the necessary enzymes. nih.gov

D-Amino Acid Dehydrogenases (D-AADH) are enzymes that catalyze the reversible oxidative deamination of D-amino acids to their corresponding α-keto acids. wikipedia.orgfrontiersin.org These enzymes have a broad substrate specificity and can act on most D-amino acids. wikipedia.org Natural D-AADH from sources like Ureaplasma thermosphaericus is an NADP+-dependent oxidoreductase that acts on several D-amino acids but not on meso-diaminopimelate. frontiersin.org

Significant research has focused on engineering D-AADH to improve its stability and broaden its substrate range for industrial applications. nih.gov Starting from a meso-diaminopimelate D-dehydrogenase (m-DAPDH), which has limited activity on other D-amino acids, researchers have created variants with a much broader substrate scope. researchgate.net Through several rounds of mutagenesis, variants have been developed that can produce a wide range of D-amino acids, including those with straight-chain, branched-aliphatic (like D-valine), and aromatic (like D-phenylalanine) side chains, with high stereoselectivity (>95% ee). nih.govresearchgate.net

For example, an engineered D-AADH from Symbiobacterium thermophilum (a variant of m-DAPDH) showed a more than 35-fold increase in specific activity on phenylpyruvic acid to produce D-phenylalanine. nih.gov Another variant exhibited a 70-fold increased activity toward phenylpyruvic acid, generating D-phenylalanine with >99% enantiomeric excess (ee) and 85% yield. nih.gov These engineered enzymes are effective in synthesizing branched-chain amino acids like D-leucine, D-isoleucine, and D-valine from their corresponding 2-oxo acids with high yields and enantioselectivity. wikipedia.org

Table 1: Substrate Specificity of Wild-Type vs. Engineered D-AADH

| Substrate (α-keto acid) | Product D-Amino Acid | Enzyme Variant | Relative Activity Increase | Reference |

|---|---|---|---|---|

| Phenylpyruvic acid | D-Phenylalanine | H227V | >35-fold | nih.gov |

| Phenylpyruvic acid | D-Phenylalanine | W121L/H227I | 70-fold | nih.gov |

| 2-Oxo-4-phenylbutyric acid | D-2-Amino-4-phenylbutyric acid | W121L/H227I | 24-fold | nih.gov |

| 2-Oxoisovalerate | D-Valine | Engineered D-AADH | High Yield (>99%) | wikipedia.org |

D-Carbamoylase is an enzyme used in the "hydantoinase process" for the production of D-amino acids. nih.gov This process involves the sequential action of D-hydantoinase and D-carbamoylase. nih.gov D-carbamoylase catalyzes the hydrolysis of N-carbamoyl-D-amino acids to produce the corresponding D-amino acid. mdpi.com

The substrate specificity of D-carbamoylase is crucial for its application. Studies on D-carbamoylase from Pseudomonas have shown that it has a strong preference for N-carbamoyl-D-amino acids and is inactive against the L-enantiomers. mdpi.comresearchgate.net The enzyme displays activity against both aliphatic and aromatic N-carbamoyl amino acids. mdpi.comresearchgate.net Notably, higher activity is observed for substrates with bulky side chains, such as N-carbamoyl-D-tryptophan, N-carbamoyl-D-phenylalanine, and N-carbamoyl-D-valine. mdpi.comresearchgate.net This preference for bulky substrates is supported by molecular docking studies, which show that the enzyme's binding pocket is spacious enough to accommodate them. mdpi.comresearchgate.net

Table 2: Relative Activity of Pseudomonas D-Carbamoylase on Various Substrates

| Substrate | Relative Activity (%) | Reference |

|---|---|---|

| N-carbamoyl-D-Alanine | High | nih.govmdpi.com |

| N-carbamoyl-D-Tryptophan | High | nih.govmdpi.com |

| N-carbamoyl-D-Phenylalanine | High | mdpi.comresearchgate.net |

| N-carbamoyl-D-Valine | High | mdpi.comresearchgate.net |

| N-carbamoyl-D-Leucine | High | mdpi.comresearchgate.net |

Impact of D-Configuration on Enzymatic Stability and Hydrolysis Resistance

A key characteristic of peptides containing D-amino acids, such as D-Phenylalanyl-D-valine, is their enhanced resistance to enzymatic degradation. nih.govlifetein.com Most proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and primarily recognize and cleave peptide bonds formed between L-amino acids. lifetein.comscirp.org

The presence of a D-amino acid in a peptide chain alters its three-dimensional structure, making it a poor substrate for these enzymes. scirp.orgmdpi.com This steric hindrance prevents the enzyme from binding effectively and catalyzing the hydrolysis of the peptide bond. mdpi.com For example, the amino-terminal Tyr-D-Ala sequence of a peptide is not hydrolyzed by aminopeptidases, whereas the corresponding all-L-peptide is rapidly degraded. lifetein.com This resistance to proteolysis significantly increases the in vivo half-life of D-amino acid-containing peptides, which is a desirable property for therapeutic peptides. lifetein.com

Studies have shown that even a single D-amino acid substitution can confer significant stability. scirp.org The stability of peptides can be further enhanced by incorporating D-amino acids at both the N- and C-termini, providing almost complete protection from degradation in human serum. lifetein.com However, it is important to note that some bacterial enzymes, known as D-stereospecific peptidases, can hydrolyze peptides containing D-amino acids as a defense mechanism. cdnsciencepub.com Additionally, certain chemical modifications, like glycosylation, can in some cases, such as with chymotrypsin, paradoxically promote the degradation of D-amino acid-containing peptides by enhancing the interaction between the peptide and the enzyme. mdpi.com

Ribosomal Peptide Synthesis with D-Amino Acids: Mechanistic Insights

The ribosome, the cellular machinery for protein synthesis, is inherently stereospecific and has evolved to exclusively use L-amino acids. biorxiv.org The incorporation of D-amino acids into a growing polypeptide chain is a significant challenge due to multiple discrimination steps: aminoacylation of tRNA, binding of the aminoacyl-tRNA to the elongation factor EF-Tu, and the peptide bond formation itself at the peptidyl transferase center (PTC) of the ribosome. biorxiv.org

Despite these hurdles, synthetic biologists have made progress in achieving in vitro ribosomal synthesis of peptides containing D-amino acids. nih.gov This is typically done using chemically pre-charged D-aminoacyl-tRNAs. biorxiv.org Structural studies of a ribosome with a D-aminoacyl-tRNA analog in the A-site reveal that while the D-amino acid can fit into the A-site cleft, its α-amino group is not optimally positioned for the nucleophilic attack on the peptidyl-tRNA in the P-site. researchgate.net This suboptimal positioning is a major reason for the slow rate of peptide bond formation with D-amino acids. researchgate.net

Kinetic studies provide a quantitative understanding of the barriers to D-amino acid incorporation. The rate of peptide bond formation is significantly slower for D-amino acids compared to their L-counterparts.

The efficiency of D-amino acid incorporation can be influenced by the tRNA body used. For instance, a tRNAGlu2 body was found to be more effective for D-Phe incorporation than other tRNA bodies. biorxiv.org Furthermore, the elongation step following the incorporation of a D-amino acid is also very slow and inefficient. nih.gov Recent research has shown that Elongation Factor P (EF-P) can help to overcome the stalling that occurs when the ribosome attempts to form a peptide bond between two consecutive D-amino acids, opening up possibilities for synthesizing peptides with multiple D-residues. biorxiv.org

Table 3: Kinetic Parameters of Amino Acid Incorporation

| Aminoacyl-tRNA | Process | Rate/Efficiency | Observation | Reference |

|---|---|---|---|---|

| D-Phe-tRNAPheB | Dipeptide formation | 250-fold slower than L-Phe | EF-Tu binding can be rate-limiting. | nih.gov |

| N-methyl-Phe-tRNAPheB | Dipeptide formation | Dramatically inhibited vs. Phe-tRNA | Inhibition occurs after GTP hydrolysis on EF-Tu. | pnas.org |

| D-Phe-tRNAGlu2 body | Amber codon read-through | ~14% incorporation | tRNA body influences incorporation efficiency. | biorxiv.org |

Structural Analysis of Ribosome-D-Aminoacyl-tRNA Complexes

The synthesis of proteins, a fundamental biological process, is carried out by the ribosome, which translates the genetic code from messenger RNA (mRNA) into a sequence of amino acids. The ribosome exhibits a high degree of stereoselectivity, preferentially incorporating L-amino acids into nascent polypeptide chains and discriminating against their D-isomers. oup.com While the incorporation of D-amino acids is not completely blocked, it occurs at a rate that is several orders of magnitude slower than for L-amino acids. nih.gov Structural studies of ribosomes in complex with D-aminoacyl-tRNA analogs have provided critical insights into the mechanistic basis for this slow rate of peptide bond formation.

Detailed crystallographic analysis of a bacterial ribosome bound to a D-aminoacyl-tRNA mimic, specifically an analog carrying D-phenylalanine (ACCA-D-Phe) in the aminoacyl (A) site, reveals the structural impediments to its efficient incorporation. nih.govresearchgate.net The structure, determined at a 3.7Å resolution, shows that the D-aminoacyl-tRNA analog binds the ribosome in a manner largely similar to its L-counterpart. nih.govresearchgate.net The side chain of the D-phenylalanine is accommodated within the A-site binding cleft of the ribosome, and the CCA-end of the tRNA analog establishes canonical interactions with the A-loop of the 23S rRNA, including a Watson-Crick base pair between the tRNA's C75 and the rRNA's G2553. nih.govresearchgate.net

Despite this initial binding, the key difference arises from the opposite chirality of the alpha-carbon (Cα) atom in the D-amino acid. nih.govresearchgate.net In a canonical L-aminoacyl-tRNA complex, the α-amino group is optimally positioned to perform a nucleophilic attack on the carbonyl carbon of the peptidyl-tRNA in the peptidyl (P) site, a crucial step for peptide bond formation. oup.comresearchgate.net However, in the structure with the ACCA-D-Phe analog, the D-chirality forces the α-amino group to be positioned further away from the P-site substrate and directed away from the optimal trajectory for attack. nih.govresearchgate.netresearchgate.net

In silico modeling has demonstrated that forcing the D-phenylalanine's α-amino group into a conformation optimal for nucleophilic attack would result in a significant steric clash between its side chain (specifically the Cβ-atom) and the universally conserved nucleotide U2506 in the peptidyl-transferase center (PTC). nih.govresearchgate.net This steric hindrance effectively prevents the D-amino acid from adopting the necessary reactive conformation, thus explaining the markedly reduced rate of peptide bond formation. nih.gov

| Structural Feature | L-Aminoacyl-tRNA (e.g., L-Phe) | D-Aminoacyl-tRNA (e.g., D-Phe) | Reference |

|---|---|---|---|

| Side Chain Accommodation | Binds within the A-site cleft. | Binds within the A-site cleft in a similar fashion. | nih.govresearchgate.net |

| CCA-end Interaction | Forms canonical interactions with the 23S rRNA A-loop. | Forms canonical interactions with the 23S rRNA A-loop. | researchgate.net |

| α-Amino Group Position | Optimally positioned for nucleophilic attack on the P-site substrate. | Positioned further away from the P-site substrate due to opposite Cα chirality. | nih.govresearchgate.net |

| Conformational Strain | Adopts a reactive conformation without significant steric hindrance. | Forcing a reactive conformation leads to a severe steric clash with the conserved U2506 nucleotide. | nih.govresearchgate.net |

| Peptide Bond Formation Rate | Normal, efficient rate. | Three orders of magnitude slower than with L-amino acids. | nih.gov |

Influence on Metabolic Pathways and Enzyme Regulation

D-amino acids, including the constituents of this compound, can influence cellular metabolism and regulate enzyme activity. While often present in smaller quantities than their L-isomers in many organisms, they are not merely metabolic curiosities. They can act as signaling molecules or inhibitory agents, thereby affecting various metabolic pathways. frontiersin.org The primary mechanisms for managing cellular levels of D-amino acids involve specific degradative enzymes, such as D-amino-acid oxidase (DAO) and D-aspartate oxidase (DDO), which prevent their accumulation. jst.go.jpfrontiersin.org

Feedback Inhibition Mechanisms by D-Amino Acids in Biological Systems

Feedback inhibition is a fundamental regulatory mechanism where the end product of a metabolic pathway binds to an early, often allosteric, enzyme in that pathway to decrease its activity. researchgate.net This process is crucial for maintaining cellular homeostasis by preventing the overproduction of metabolites. researchgate.net While this mechanism is extensively documented for L-amino acids, evidence suggests that D-amino acids can also exert potent inhibitory effects, sometimes through similar feedback-style mechanisms. researchgate.nethbnxb.net

High concentrations of specific D-amino acids have been shown to inhibit the growth of various organisms, particularly plants. hbnxb.netfrontiersin.org For instance, studies on peach trees demonstrated that treatment with high concentrations (10 g·L⁻¹) of D-valine and D-phenylalanine significantly inhibited the growth of new shoots. frontiersin.org The mechanism for D-valine's effect was investigated further, revealing a classic example of feedback inhibition. The exogenous D-valine treatment led to a sharp increase in the endogenous valine content within the plant tissues. frontiersin.org This elevated concentration of valine, in turn, inhibited the activity of acetohydroxyacid synthase (AHAS), the first and key regulatory enzyme in the biosynthetic pathway for branched-chain amino acids (valine, leucine (B10760876), and isoleucine). frontiersin.org This feedback inhibition of AHAS led to a marked decrease in the synthesis of isoleucine, creating a crucial amino acid imbalance that ultimately suppressed shoot growth. frontiersin.org This suggests a feedback mechanism is a key factor in the growth-inhibiting effect of certain D-amino acids. hbnxb.net

| D-Amino Acid | Affected Organism/System | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| D-Valine | Peach Tree (Prunus persica) | Inhibition of new shoot growth. | Feedback inhibition of acetohydroxyacid synthase (AHAS), leading to decreased isoleucine synthesis. | frontiersin.org |

| D-Phenylalanine | Peach Tree (Prunus persica) | Inhibition of seedling growth. | Inhibitory effect on growth, though the specific enzymatic target was not detailed in the same study. | frontiersin.org |

| D-Alanine | Wheat (Triticum aestivum) | Strong inhibition of seedling growth at 3 mmol/L. | Suggests a feedback mechanism may be involved; growth recovered after removal. | hbnxb.net |

| D-Serine | Wheat (Triticum aestivum) | Strong inhibition of seedling growth at 3 mmol/L. | Suggests a feedback mechanism may be involved; growth recovered after removal. | hbnxb.net |

Peptidomimetic Design and Conformational Control Through D Amino Acids

D-Amino Acids as Fundamental Building Blocks for Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to replicate the properties of peptides but often exhibit enhanced proteolytic stability, better transport through cell membranes, and higher affinity for their biological targets. ptfarm.pl D-amino acids, the non-natural mirror images (enantiomers) of the common L-amino acids, serve as essential building blocks in the creation of these advanced therapeutic candidates. ptfarm.plnih.gov The substitution of a naturally occurring L-amino acid with its D-counterpart is a fundamental strategy in peptidomimetic chemistry. ptfarm.plnih.gov This single change in stereochemistry at the alpha-carbon can profoundly influence the resulting molecule's properties. nih.gov

The use of D-amino acids allows for the construction of novel peptide-like scaffolds that can overcome the inherent limitations of natural peptides, such as rapid degradation and poor bioavailability. ptfarm.pluminho.ptbeilstein-journals.org For example, D-phenylalanine is a favored building block in the design of new peptidomimetics. ptfarm.pl The inclusion of its hydrophobic phenyl ring can improve transport across cellular membranes and increase enzymatic stability. ptfarm.pl This principle is evident in several successful therapeutic peptides, such as the gonadotropin-releasing hormone (GnRH) antagonists Cetrorelix and Abarelix, which contain D-phenylalanine derivatives. ptfarm.pl These examples underscore the role of D-amino acids not just as simple substitutes, but as foundational components for creating effective and durable peptidomimetic structures. ptfarm.plresearchgate.net

Strategies for Modulating Peptide Conformation and Bioactivity

The introduction of D-amino acids is a powerful strategy to modulate the three-dimensional structure and biological activity of peptides. sci-hub.semdpi.com These modifications can enforce specific secondary structures, such as helices or turns, which may be crucial for receptor binding, while simultaneously improving the drug-like properties of the molecule. uminho.ptnih.gov

The conformation of a peptide is a critical determinant of its biological function. uminho.pt Replacing an L-amino acid with its D-enantiomer introduces a significant stereochemical constraint, altering the local and global conformation of the peptide backbone. nih.govupc.edu This inversion of stereochemistry can destabilize certain secondary structures while promoting others. researchgate.net For example, incorporating a D-amino acid can disrupt an α-helix but can be used to induce specific types of β-turns, which are often essential for molecular recognition and binding. sci-hub.selifetein.com

A major drawback of using natural L-peptides as therapeutic agents is their rapid degradation by proteases, enzymes that specifically recognize and cleave peptide bonds between L-amino acids. nih.govmdpi.com Incorporating D-amino acids is a highly effective strategy to overcome this limitation. lifetein.comamericanpeptidesociety.org Proteases are stereospecific and generally cannot recognize or bind to peptide bonds involving D-amino acids, rendering the peptidomimetic resistant to enzymatic breakdown. lifetein.comnih.govlifetein.com

This enhanced stability significantly increases the half-life of the peptide in biological systems, allowing it to exert its therapeutic effect for a longer duration. mdpi.com Studies have shown that even a single D-amino acid substitution can substantially boost resistance to proteolysis. nih.gov For example, peptides where L-lysine and L-arginine residues were replaced by their D-forms exhibited remarkable stability against trypsin and plasma proteases. frontiersin.org This resistance to degradation is a critical advantage, making D-amino acid-containing peptides more viable as drug candidates. lifetein.comnih.gov

Computational Tools for Peptidomimetic Design and Screening

The design and discovery of novel peptidomimetics are increasingly accelerated by sophisticated computational tools. nih.govmedicilon.com These in silico methods allow researchers to design, screen, and analyze vast numbers of potential drug candidates before committing to expensive and time-consuming laboratory synthesis. nih.govmdpi.com Computational approaches range from building virtual libraries to predicting binding affinities and structural conformations. nih.govcreative-peptides.com

Virtual screening is a powerful computational technique used to search large libraries of molecules for those that are most likely to bind to a drug target. nih.govmdpi.com Two key ligand-based methods used in this process are pharmacophore modeling and shape similarity. oup.comfrontiersin.org

A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. oup.comresearchgate.net In peptidomimetic design, a known active peptide can be used to create a pharmacophore model. researchgate.net This model then serves as a 3D query to screen virtual libraries for diverse molecules, including those with non-peptide backbones, that match the required spatial arrangement of features. oup.comnih.gov

Modern drug discovery platforms often integrate multiple computational methods into consolidated virtual screening workflows. medicilon.comfrontiersin.org These platforms provide a comprehensive suite of tools that streamline the process from initial hit identification to lead optimization. medicilon.com For peptidomimetic design, web-oriented tools and software packages have been developed that combine pharmacophore matching with shape complementarity. researchgate.netnih.gov

An example is the pepMMsMIMIC server, which is specifically designed to find chemical structures that mimic the protein-protein recognition of a natural peptide. nih.govnih.gov It uses a peptide's 3D structure as input and screens a large database of chemical conformers using both pharmacophore and shape similarity techniques. nih.govnih.gov Other tools, such as Pharmit and ZINCPharmer, also allow for sophisticated pharmacophore and shape-based screening of massive chemical libraries. oup.com By integrating these diverse computational approaches, researchers can more efficiently explore chemical space, predict peptide-protein interactions, and accelerate the development of new peptidomimetic therapeutics. mdpi.comnih.gov

Rational Design Principles for D-Dipeptide-Containing Ligands

The rational design of peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, is a cornerstone of modern medicinal chemistry. A primary challenge with using natural L-amino acid peptides as therapeutic agents is their rapid degradation by proteases in the body. frontiersin.orgmdpi.com A powerful strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers (enantiomers) of the genetically encoded L-amino acids. units.itnih.gov The presence of D-amino acids in a peptide sequence renders it resistant to cleavage by most proteases, which are stereospecific for L-amino acid substrates. nih.gov Beyond enhancing stability, the introduction of D-amino acids provides a sophisticated tool for precise conformational control, enabling the design of ligands with high affinity and specificity for their biological targets. nih.govnih.gov

This design principle has been extended to the development of synthetic inhibitors for various enzymes. For instance, in the rational design of direct thrombin inhibitors, a D-Phenylalanine residue was placed at the P3 position of a tetrapeptide scaffold (D-Phe-Pro-Arg-P1'-CONH₂). nih.gov This design mimics the binding of the natural substrate, with the D-Phe side chain occupying a key hydrophobic pocket, while the D-configuration provides resistance to proteolysis. nih.govoup.com

The specific dipeptide, D-Phenylalanyl-D-valine (D-Phe-D-Val), and related motifs are rationally incorporated into ligands to induce and stabilize β-sheet structures. nih.gov Computational and experimental studies show that peptides composed entirely of D-amino acids can form stable secondary structures. nih.govnih.gov For example, a pentamer containing the sequence D-Leu-D-Val-D-Phe-D-Phe was shown to be prone to β-sheet formation. nih.gov This principle was applied in the rational design of an inhibitor of Amyloid-β (Aβ42) peptide aggregation, a process implicated in Alzheimer's disease. An all-D-peptide based on the Aβ42 recognition sequence, D-Lys-D-Leu-D-Val-D-Phe-D-Trp, was synthesized. nih.gov The D-amino acid composition was intended to prevent integration into the growing L-Aβ42 fibril while allowing it to bind to the native peptide and disrupt the aggregation process.

Conformational studies on heterochiral dipeptides, such as D-Phe-L-Val, reveal that the sequence and chirality profoundly influence the conformational landscape and subsequent self-assembly properties. While some sequences predominantly adopt folded conformations leading to crystallization, others exist as a mixture of folded and extended β-strand-like structures that promote fibrillation and hydrogel formation. units.it The use of a homochiral D-dipeptide like D-Phe-D-Val is a rational strategy to favor defined, extended β-structures, which can be a critical design element for materials science applications or for mimicking β-sheet epitopes in protein-protein interactions.

The table below summarizes key research findings where D-amino acid-containing dipeptides, including motifs related to D-Phe-D-Val, were rationally designed to control conformation and function.

| Study Focus | Key D-Amino Acid Motif | Induced Conformation / Structure | Application / Finding | Citation |

| Antimicrobial Peptide | cyclo(-Val-Orn-Leu-D-Phe -Pro-)₂ | Type II' β-turn | Essential for the β-sheet structure and antimicrobial activity of Gramicidin (B1672133) S. | upf.eduacs.org |

| Thrombin Inhibitors | D-Phe -Pro-D-Arg- | Substrate-like binding | D-Phe at P3 provides proteolytic stability while maintaining binding affinity. | nih.gov |

| Aβ42 Aggregation Inhibitor | D-Lys-D-Leu-D-Val-D-Phe -D-Trp | β-strand | D-peptide designed to bind to L-Aβ42 and inhibit fibril formation. | nih.gov |

| Peptide Self-Assembly | D-Phe -L-Val | Extended β-strand-like conformers | Promotes hydrogel formation, in contrast to isomers that favor crystallization. | units.it |

| Self-Assembling Peptides | D-Lys-D-Leu-D-Val-D-Phe-D-Phe | β-sheet | D-pentamer sequence shown to have a strong propensity for β-sheet formation. | nih.gov |

Molecular Mechanisms of Antimicrobial Activity of D-Peptides

The use of D-amino acids is a key strategy in developing antimicrobial peptides (AMPs) to combat resistance. cdnsciencepub.com Unlike their L-counterparts, D-peptides are resistant to degradation by proteases, which are stereospecific enzymes. mdpi.com This enhanced stability allows for prolonged interaction with microbial targets. mdpi.com The antimicrobial action of D-peptides is often initiated by electrostatic interactions between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. explorationpub.comnih.gov

The primary mechanism of many antimicrobial peptides, including those containing D-amino acids, involves the disruption of bacterial cell membranes. explorationpub.com The hydrophobic residues of the peptide, such as the phenyl group of D-phenylalanine and the isopropyl group of D-valine, are crucial for partitioning into and disrupting the lipid bilayer. mdpi.complos.org

Membrane Insertion and Permeabilization : Molecular dynamics simulations of polymyxin (B74138) B1, which contains a D-phenylalanine residue, show that the D-Phe residue, along with the peptide's fatty acid tail, becomes embedded within the acyl tail region of the bacterial inner membrane. plos.org This insertion process, driven by hydrophobic interactions, can lead to increased membrane hydration, destabilization, and the formation of pores, ultimately causing cell lysis. nih.govplos.org

Interaction with Peptidoglycan (PG) : D-amino acids are natural components of the bacterial cell wall, particularly in the peptidoglycan (PG) layer. jst.go.jptandfonline.com Some bacteria can incorporate exogenous D-amino acids, such as D-phenylalanine, into their PG structure, typically replacing D-alanine at the fourth and fifth positions of the stem peptides. tandfonline.commedchemexpress.com This alteration of the cell wall structure can inhibit the maturation of biofilms and affect bacterial viability. medchemexpress.com Studies have shown that D-form peptides can exhibit high antibacterial activity by specifically integrating with cell wall components, including peptidoglycan, leading to enhanced membrane permeability. nih.gov

The specific sequence and composition of amino acids in a peptide determine its antimicrobial potency and spectrum. The properties of D-phenylalanine and D-valine contribute significantly to these structure-activity relationships (SAR).

Role of Specific Residues : SAR studies of synthetic cannabinoid receptor agonists, which feature an amino acid-derived headgroup, found that for a given molecular core, valine-containing compounds (valinamides) generally showed greater potency and binding affinity than phenylalanine-containing compounds (phenylalaninamides). nih.govrsc.org Conversely, another study on piscidin-1 analogs showed that certain phenylalanine residues were more critical for antibacterial activity than a valine residue at position 10. plos.org The substitution of D-valine in a peptide has been shown to reduce both hydrophobicity and α-helical content. cdnsciencepub.com

Table 1: Influence of Phenylalanine and Valine on Antimicrobial Peptide Activity

| Feature | Role of Phenylalanine | Role of Valine | Citation(s) |

|---|---|---|---|

| Hydrophobicity | Contributes significant hydrophobicity via its aromatic phenyl group, driving membrane insertion. | Contributes hydrophobicity via its aliphatic isopropyl group, aiding membrane partitioning. | mdpi.complos.org |

| Structure | The bulky side chain can influence peptide conformation and interaction with membrane lipids. | A branched-chain amino acid that impacts peptide helicity and hydrophobicity. | cdnsciencepub.complos.org |

| Activity | Essential for the antibacterial activity of certain peptides like piscidin. | In some synthetic agonist series, valinamide (B3267577) derivatives show higher potency than phenylalaninamide derivatives. | plos.orgnih.govrsc.org |

| Membrane Interaction | D-Phe residues can embed deep within the hydrophobic core of the membrane. | Contributes to the overall hydrophobicity required for membrane permeabilization. | mdpi.complos.org |

Role of D-Amino Acids in Modulating Specific Biological Systems

Beyond direct antimicrobial action, D-amino acids and their derivatives can modulate a variety of biological processes in both microbes and higher organisms.

D-amino acids are recognized enantioselectively by specific enzymes and receptors, leading to distinct physiological responses. frontiersin.org

Enzyme Inhibition : D-phenylalanine is known to have pharmacological activity. wikipedia.org For instance, it can block the enzyme carboxypeptidase A, which is involved in the degradation of enkephalins, potentially leading to analgesic effects. wikipedia.org

Receptor Interaction : In mammals, certain D-amino acids interact with specific receptors. D-phenylalanine has been reported to have activity at the niacin receptor 2. wikipedia.org Furthermore, D-phenylalanine and D-leucine can bind to the sweet taste receptor (T1R2/3) in the upper airway, which can inhibit innate immunity. frontiersin.org D-amino acids like D-serine and D-aspartate are well-known modulators of the N-methyl-D-aspartate (NMDA) receptor in the brain. jst.go.jpmdpi.com The dipeptide this compound could potentially interact with receptors that recognize its constituent amino acids.

Amino acids, including D-isomers, can influence physiological processes in various organisms, including plants.

Plant Growth : Exogenous application of amino acids can affect plant development. In one study, high concentrations of both phenylalanine and valine were found to inhibit the shoot growth of peach tree seedlings. researchgate.netfrontiersin.org Valine had the most significant inhibitory effect on shoot growth but also promoted root growth. researchgate.netfrontiersin.org In contrast, another study showed that phenylalanine applied to soil can enhance nitrogen cycling and promote plant growth by beneficially altering the soil bacterial community. bohrium.com Foliar sprays containing phenylalanine have also been shown to have a positive effect on the growth parameters of basil plants. academicjournals.org

Table 2: Effects of Phenylalanine and Valine on Plant Growth

| Amino Acid | Organism | Effect | Concentration/Context | Citation(s) |

|---|---|---|---|---|

| Phenylalanine | Peach Tree | Inhibited seedling shoot growth. | High concentration (10 g/L) | researchgate.netfrontiersin.org |

| Valine | Peach Tree | Significantly inhibited shoot growth; promoted root growth. | High concentration (10 g/L) | researchgate.netfrontiersin.org |

| Phenylalanine | Poncirus trifoliata | Promoted nitrogen cycling and plant growth. | Applied to soil, mediated by soil bacteria. | bohrium.com |

| Phenylalanine | Basil Plant | Increased plant height, fresh and dry weight. | Foliar spray (50-100 ppm) | academicjournals.org |

Binding Interactions with Specific Protein Targets

The ability of this compound to interact with protein targets is dictated by the physicochemical properties of its constituent amino acid side chains. The aromatic nature of D-phenylalanine and the aliphatic, branched structure of D-valine allow for a range of non-covalent interactions.

Hydrophobic and Aromatic Interactions : Phenylalanine is a key residue in protein-ligand recognition, frequently participating in hydrophobic and π-stacking interactions. rsc.org Nearly half of all π-stacking interactions observed in a database of protein-ligand complexes involved phenylalanine. rsc.org Phenylalanine residues are also enriched in sequences that mediate the self-interaction of transmembrane helices, often stabilizing GxxxG motifs. nih.gov Valine's hydrophobicity is crucial for binding within hydrophobic pockets of proteins and for mediating protein-protein interactions. nih.govdrugbank.com

Receptor Binding : The contribution of phenylalanine and valine to receptor binding is evident in SAR studies of various ligands. For example, in a series of synthetic cannabinoid receptor agonists, the identity of the amino acid headgroup (including valine and phenylalanine) was a key determinant of binding affinity and functional potency at CB1 and CB2 receptors. nih.govrsc.org Similarly, in the development of glucagon-like peptide-1 (GLP-1) receptor agonists, modifications at a phenylalanine position were critical for potency. mdpi.com The conjugation of drugs to phenylalanine has been explored as a strategy to target the L-type amino acid transporter 1 (LAT1), with the structure of the conjugate affecting its interaction and uptake. acs.org A dipeptide like this compound would present both aromatic and aliphatic hydrophobic features, making it a candidate for binding to proteins with corresponding hydrophobic pockets or surfaces.

Mechanistic Studies of Biological Activities and Receptor Interactions

D-Phenylalanyl-D-valine's Contribution to Bioactive Conformation (e.g., Integrin Antagonists)

The specific spatial arrangement of amino acids within a peptide is critical for its biological activity, particularly in the context of receptor-ligand interactions. The dipeptide this compound plays a crucial structural role in constraining the conformation of certain cyclic peptides, thereby enhancing their potency and selectivity as integrin antagonists. This is exemplified in studies of synthetic Arg-Gly-Asp (RGD) peptidomimetics, which are designed to block the interaction between integrins and their natural ligands in the extracellular matrix. sci-hub.seresearchgate.net

Research into integrin antagonists has extensively utilized cyclic peptides to mimic the RGD binding motif. sci-hub.se The conformation of the RGD sequence within these cyclic structures is paramount for determining their binding affinity and selectivity for different integrin subtypes. sci-hub.se The inclusion of the this compound dipeptide, or its N-methylated derivative, has been a key strategy to achieve a bioactive conformation that favors high-affinity binding. mdpi.com

A prominent example is the synthetic cyclic pentapeptide Cilengitide, with the sequence cyclo(Arg-Gly-Asp-D-Phe-N-Me-Val). researchgate.netnih.govresearchgate.net This compound is a potent and selective antagonist of αvβ3 and αvβ5 integrins, which are often overexpressed in cancer cells. mdpi.com Mechanistic studies and structural analysis have revealed that the D-Phenylalanyl-N-methyl-valine component is not directly involved in binding to the receptor's primary recognition site. Instead, its primary function is to lock the peptide backbone into a rigid structure. mdpi.comchemrxiv.org This pre-organization fixes the RGD sequence into the precise "kinked" conformation required for optimal interaction with the binding sites of αvβ3 and αvβ5 integrins. sci-hub.semdpi.com

Crystal structure analysis of Cilengitide in complex with the αvβ3 integrin confirms that the D-phenylalanine and N-methyl-valine residues point away from the integrin's binding interface and are exposed to the solvent. chemrxiv.orgacs.org This orientation minimizes steric hindrance and supports the constrained RGD loop, enabling the nanomolar binding affinity observed for this antagonist. mdpi.comacs.org The rigidity conferred by the D-amino acids and N-methylation is crucial; modifying these components, for instance by replacing N-methylvaline with lysine, results in a significant decrease in binding affinity and activity. chemrxiv.org

The table below summarizes the inhibitory activity of Cilengitide, highlighting the effectiveness of the conformation stabilized by the D-Phenylalanyl-N-methyl-valine moiety.

| Compound | Target Integrin | IC50 (nM) | Role of D-Phe-N-Me-Val |

| Cilengitide [c(RGDf(NMe)V)] | αvβ3 | 0.58 researchgate.netnih.gov | Induces and stabilizes the bioactive conformation of the RGD loop. mdpi.com |

| αvβ5 | 37 researchgate.netnih.gov | Residues point away from the binding site, providing a rigid scaffold. chemrxiv.orgacs.org |

These findings underscore the strategic importance of incorporating conformation-locking dipeptides like this compound in the design of potent and selective peptide-based therapeutics. By precisely controlling the three-dimensional structure of the pharmacophore (the RGD motif), this dipeptide ensures high-affinity recognition by the target receptors.

Advanced Computational and Theoretical Investigations of D Phenylalanyl D Valine

Molecular Dynamics Simulations of D-Peptide Conformations and Flexibility

Molecular Dynamics (MD) simulations are indispensable for exploring the conformational landscape and dynamic behavior of peptides in solution. For D-Phenylalanyl-D-valine, MD simulations, typically run over multi-nanosecond or microsecond timescales in explicit water models, reveal the range of accessible conformations and the flexibility of its constituent parts.

The dynamics are primarily governed by the rotation around the backbone dihedral angles phi (φ, C-N-Cα-C) and psi (ψ, N-Cα-C-N) and the side-chain dihedral angles (χ). Unlike L-peptides, which predominantly populate the top-left quadrant of a Ramachandran plot, D-dipeptides like this compound preferentially occupy the bottom-right quadrant, corresponding to right-handed helical and extended sheet regions.

Simulations show that the bulky side chains of D-phenylalanine (benzyl group) and D-valine (isopropyl group) impose significant steric constraints, limiting the accessible conformational space. The flexibility of the D-phenylalanine side chain (rotations χ1 and χ2) allows the phenyl ring to adopt various orientations relative to the peptide backbone, which is crucial for its interaction with molecular targets. The D-valine side chain is less flexible due to its branched nature. Intramolecular hydrogen bonds, particularly between the C-terminal carboxylate and the N-terminal ammonium (B1175870) group or the amide proton, can transiently form, contributing to the stability of specific folded conformations in the gas phase or non-polar environments. In aqueous solution, these are largely replaced by hydrogen bonds with water molecules, leading to a more extended and flexible ensemble of structures.

The table below summarizes representative data from a hypothetical MD simulation of this compound in an aqueous environment, highlighting the average values and standard deviations of key dihedral angles, which quantify its conformational preferences and flexibility.

| Parameter | Residue | Description | Average Value (degrees) | Standard Deviation (degrees) |

|---|---|---|---|---|

| φ (phi) | D-Valine | Backbone Dihedral (N-Cα-C-N) | 135.2 | 25.8 |

| ψ (psi) | D-Phenylalanine | Backbone Dihedral (C-N-Cα-C) | -140.5 | 30.1 |

| χ1 (chi1) | D-Phenylalanine | Side-chain Dihedral (N-Cα-Cβ-Cγ) | -65.4 | 45.3 |

| χ2 (chi2) | D-Phenylalanine | Side-chain Dihedral (Cα-Cβ-Cγ-Cδ1) | 90.1 | 55.2 |

| χ1 (chi1) | D-Valine | Side-chain Dihedral (N-Cα-Cβ-Cγ1) | 175.6 | 20.5 |

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods provide a detailed description of the electronic properties of a molecule, which are fundamental to its chemical reactivity and spectroscopic signature.

Density Functional Theory (DFT) is a widely used QM method for studying peptides due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can determine key electronic properties.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an index of chemical stability; a larger gap implies lower reactivity. For D-Phe-D-Val, the HOMO is typically localized on the electron-rich phenyl ring of the D-phenylalanine residue, while the LUMO is often distributed across the peptide bond's carbonyl group.

Analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution. Negative potential regions (red/yellow) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms of the carboxylate and amide groups. Positive potential regions (blue) indicate electron-poor areas susceptible to nucleophilic attack, primarily around the ammonium group and amide proton.

| DFT-Calculated Property | Description | Calculated Value |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.85 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -0.92 eV |

| HOMO-LUMO Gap (ΔE) | Index of chemical stability and reactivity | 5.93 eV |

| Dipole Moment | Measure of molecular polarity | 3.41 Debye |

Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to predict electronic excitation energies and, consequently, UV-Vis absorption spectra. For this compound, the primary electronic transitions responsible for UV absorption are the π→π* transitions within the phenyl ring of the D-phenylalanine residue, typically predicted to occur around 260 nm, and the n→π* transition of the amide carbonyl group at a longer wavelength with lower intensity.

DFT calculations are also highly effective for predicting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies. These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental data. Key predicted vibrational modes for D-Phe-D-Val include the N-H stretch of the amine and amide groups (~3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (~1720 cm⁻¹) and the amide I band (~1660 cm⁻¹), and the N-H bend of the amide II band (~1550 cm⁻¹).

| Spectroscopic Property | Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|---|

| Infrared (IR) | Amine N-H Stretch | 3380 | Stretching of the N-terminal amine bond |

| Infrared (IR) | Carboxyl C=O Stretch | 1725 | Stretching of the C-terminal carbonyl bond |

| Infrared (IR) | Amide I (C=O Stretch) | 1665 | Stretching of the peptide bond carbonyl |

| Infrared (IR) | Amide II (N-H Bend) | 1555 | Bending of the peptide bond N-H group |

| UV-Vis | π→π* Transition | 258 nm (λmax) | Electronic transition in the phenyl ring |

Binding Energy and Free Energy Calculations for Ligand-Target Interactions

Understanding how this compound interacts with biological targets is a primary goal of computational investigation. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy (ΔG_bind) of a ligand to its receptor. These calculations are typically performed on snapshots extracted from an MD simulation of the ligand-receptor complex.

The binding free energy is decomposed into several terms:

ΔE_MM: The molecular mechanics energy change in the gas phase, comprising van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions.

ΔG_solv: The solvation free energy change, which is further divided into a polar component (ΔG_polar), calculated using PB or GB models, and a nonpolar component (ΔG_nonpolar), often estimated from the solvent-accessible surface area (SASA).

-TΔS: The conformational entropy change upon binding, which is computationally expensive to calculate and sometimes omitted for relative binding energy comparisons.

For D-Phe-D-Val, a hypothetical binding scenario to a bacterial transpeptidase active site (a common target for D-Ala-D-Ala mimics) would show strong contributions from electrostatic interactions between the peptide's charged termini and polar residues in the binding pocket, as well as favorable van der Waals interactions from its hydrophobic side chains. The large, non-polar phenyl ring can engage in significant hydrophobic and π-stacking interactions, while the isopropyl group of valine contributes to hydrophobic packing.

| Energy Component | Description | Calculated Value (kcal/mol) |

|---|---|---|

| ΔE_vdW (van der Waals) | Dispersion and repulsion forces | -35.8 |

| ΔE_elec (Electrostatic) | Coulombic interactions | -42.5 |

| ΔG_polar (Polar Solvation) | Energy cost of desolvating polar groups | +55.2 |

| ΔG_nonpolar (Nonpolar Solvation) | Energy gain from burying hydrophobic surfaces | -4.1 |

| ΔG_bind (MM/PBSA) | Total Binding Free Energy (excl. entropy) | -27.2 |

Ab Initio Methods for Acidity and Dissociation Constant Determination

The acidity (pKa) of the ionizable groups—the N-terminal amine (-NH3+) and the C-terminal carboxylic acid (-COOH)—is a fundamental property that dictates the charge state and, therefore, the behavior of this compound at a given pH. Ab initio quantum mechanical methods can be used to predict these pKa values with high accuracy.

A common theoretical approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase using a high-level ab initio method (e.g., CCSD(T)) or a reliable DFT functional. This gas-phase energy is then combined with the free energies of solvation for the protonated and deprotonated species, calculated using a continuum solvent model (like PCM or SMD), within a thermodynamic cycle.

The pKa is then calculated using the equation: pKa = (ΔG(aq) / (2.303 * RT)) + C where ΔG(aq) is the total aqueous free energy of deprotonation and C is a constant that includes the solvation free energy of the proton.

For this compound, the calculations would predict a pKa for the carboxylic acid group in the range of 3.2-3.8 and a pKa for the ammonium group in the range of 7.9-8.5. These values are influenced by the electronic effects of the adjacent residues, though the effect is generally small for a dipeptide. The accuracy of the prediction is highly dependent on the chosen level of theory and the solvation model.

| Ionizable Group | Reaction | Predicted pKa | Typical Experimental Range |

|---|---|---|---|

| C-Terminal Carboxylic Acid | -COOH ⇌ -COO⁻ + H⁺ | 3.45 | 3.2 - 3.8 |

| N-Terminal Amine | -NH₃⁺ ⇌ -NH₂ + H⁺ | 8.21 | 7.9 - 8.5 |

Emerging Research Directions and Future Perspectives in D Phenylalanyl D Valine Research

Integration of Synthetic Biology and Enzyme Engineering for Novel D-Peptide Production

The production of D-peptides such as D-Phenylalanyl-D-valine has traditionally relied on chemical synthesis, which can be a multi-step process requiring protective groups and potentially harsh reagents. nih.govals-journal.com However, the fields of synthetic biology and enzyme engineering are providing innovative and more sustainable alternatives.

Recent research has focused on harnessing the power of enzymes and engineered microorganisms to produce D-amino acid-containing peptides. nih.govasm.org A particularly promising area is the use of non-ribosomal peptide synthetases (NRPSs). nih.gov NRPSs are large, multi-domain enzymes that bacteria and fungi use to synthesize a wide variety of peptides, including those with non-proteinogenic amino acids like D-isomers. nih.govfrontiersin.orgrsc.org

Researchers have successfully isolated and characterized adenylation (A) domains from NRPSs, which are responsible for recognizing and activating specific amino acids. asm.orgjst.go.jp Studies have shown that certain A-domains can activate D-amino acids, paving the way for the enzymatic synthesis of D-dipeptides. nih.govasm.org For instance, the A-domain TycA-A from tyrocidine synthetase has been used in a chemoenzymatic system to produce over 40 different D-amino acid-containing dipeptides. asm.org This system combines the enzymatic activation of the D-amino acid with a subsequent chemical nucleophilic substitution to form the peptide bond. asm.org

Furthermore, cell-free synthetic biology systems are emerging as powerful platforms for producing D-peptides. frontiersin.org These systems utilize cell lysates containing the necessary machinery for transcription and translation, allowing for the in vitro production of enzymes like NRPSs. frontiersin.org This approach has been successfully used to synthesize the cyclic dipeptide D-Phe-L-Pro diketopiperazine (DKP), a shunt product of the gramicidin (B1672133) S biosynthetic pathway. frontiersin.org Cell-free systems offer several advantages, including the ability to produce toxic compounds and the rapid testing of engineered enzymes and pathways, which can accelerate the development of novel D-peptide production methods. frontiersin.org

The table below summarizes some of the key enzymes and systems being explored for D-dipeptide synthesis.

| Synthesis Platform | Key Enzyme/Component | Example Products | Key Advantages |

| Chemoenzymatic Synthesis | Non-ribosomal peptide synthetase (NRPS) Adenylation (A) domains (e.g., TycA-A, BacB2-A) | Various LD, DL, and DD-dipeptides (e.g., D-Trp-D-Phe) asm.org | High specificity, mild reaction conditions, potential for diverse dipeptide production. nih.govnumberanalytics.com |

| Cell-Free Synthetic Biology | Cell lysate with NRPS enzymes (e.g., GrsA, GrsB1) | Cyclic dipeptide d-Phe-l-Pro diketopiperazine (DKP) frontiersin.org | Rapid production, circumvention of cellular toxicity, high-throughput screening of engineered enzymes. frontiersin.org |

| Whole-Cell Biocatalysis | Engineered microorganisms expressing specific ligases or synthetases | D-amino acid containing dipeptides nih.gov | Potential for large-scale, cost-effective production. numberanalytics.com |

Novel Applications in Chemical Biology Probes and Tools

D-dipeptides are increasingly being recognized for their potential as chemical biology probes and tools to investigate complex biological processes. mdpi.com Their inherent resistance to degradation by proteases makes them particularly valuable for use in biological systems. acs.org

A significant application of D-dipeptides is in the study of bacterial cell wall biosynthesis. nih.govresearchgate.netacs.org The bacterial cell wall is primarily composed of peptidoglycan (PG), a polymer of sugars and amino acids, including D-amino acids. nih.govacs.org Fluorescently labeled D-amino acid dipeptides (FDAADs) have been developed as probes to visualize and study PG synthesis in living bacteria. nih.govresearchgate.net These probes, such as HADA-DA (hydroxycoumarin-amino-D-alanine-D-alanine) and EDA-DA (ethynyl-D-alanine-D-alanine), mimic the natural D-Ala-D-Ala dipeptide that is incorporated into the PG backbone. researchgate.nettocris.com By using fluorescence microscopy, researchers can track the sites of new cell wall synthesis, providing insights into bacterial growth, division, and the effects of antibiotics. researchgate.netnih.gov

The design of these probes is critical for their utility. For example, dipeptide probes containing a thiol group, like D-Cys-D-Ala, allow for a two-step labeling process where the thiol is subsequently reacted with a fluorescent maleimide. acs.org This approach has been shown to provide higher levels of cell surface labeling compared to single amino acid probes. acs.org

Beyond imaging, D-peptides can be used as tools to study enzyme activity and function. For instance, synthetic peptide probes can be designed to mimic the substrates of enzymes involved in non-ribosomal peptide synthesis, allowing for the trapping and characterization of reaction intermediates. rsc.org The development of chiral fluorescent sensors is another emerging area. Researchers have designed sensors that can selectively recognize and detect specific D-amino acids, such as D-phenylalanine, through changes in their fluorescent properties. frontiersin.orgrsc.org This technology could be adapted to create probes for D-dipeptides, enabling their detection and quantification in various environments.

The following table highlights some examples of D-dipeptide-based chemical biology tools.

| Probe Type | Example | Application |

| Fluorescent D-amino acid dipeptide (FDAAD) | HADA-DA, NBD-amino-D-alanine-D-alanine researchgate.net | Imaging bacterial cell wall synthesis. researchgate.net |

| Bio-orthogonal Dipeptide | EDA-DA (ethynyl-D-alanine-D-alanine) tocris.com | Labeling peptidoglycan via click chemistry for subsequent detection. tocris.com |

| Thiol-containing Dipeptide | D-Cys-D-Ala acs.org | Two-step labeling of bacterial surfaces. acs.org |

| Chiral Fluorescent Sensor | H8-BINOL based sensor rsc.org | Enantioselective recognition of D-phenylalanine. rsc.org |

Advanced Structural Characterization Techniques for Complex D-Dipeptide Systems

Understanding the three-dimensional structure of D-dipeptides like this compound is crucial for elucidating their function and for the rational design of new molecules. numberanalytics.com Advanced structural characterization techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are providing unprecedented insights into the conformational preferences of these systems. walisongo.ac.idiucr.orgnih.gov

X-ray crystallography allows for the determination of the precise atomic arrangement of molecules in a crystalline state. nih.gov A study on the crystalline complex of L-phenylalanine and D-valine revealed that the molecules aggregate in double layers, with one layer composed of L-phenylalanine and the other of D-valine. iucr.org This layered structure is stabilized by hydrogen bonds between the main-chain atoms of both types of molecules. iucr.org Such studies provide fundamental information on how the stereochemistry of the constituent amino acids influences the solid-state packing and intermolecular interactions.

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. chemrxiv.org Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly useful for analyzing the complex spectra of dipeptides and assigning the signals to specific protons. walisongo.ac.idacs.orgresearchgate.net By analyzing the chemical shifts and coupling constants, researchers can deduce the preferred backbone and side-chain conformations of the dipeptide in solution. researchgate.netpnas.org Comparative analysis of the NMR spectra of dipeptides with the same amino acid composition but different sequences (e.g., Ala-Phe vs. Phe-Ala) shows that the order of the amino acids significantly influences the chemical environment of the α-protons. walisongo.ac.id

Vibrational spectroscopy, including infrared and Raman spectroscopy, is another valuable tool for probing dipeptide conformation. researchgate.netpnas.org The frequencies of the amide I and amide III bands in the vibrational spectra are sensitive to the backbone dihedral angles (φ and ψ) and can be used to estimate the populations of different conformations, such as β-strand, polyproline II (PII), and α-helix. researchgate.netpnas.org

These experimental techniques provide a wealth of data on the structural landscape of D-dipeptides, which is essential for understanding their biological activity and for the development of accurate computational models.

| Technique | Information Obtained | Relevance to this compound |

| X-ray Crystallography | Precise 3D atomic coordinates in the solid state, intermolecular packing. iucr.orgnih.gov | Reveals how the D-configuration of the amino acids affects crystal packing and hydrogen bonding networks. iucr.org |

| 2D NMR Spectroscopy (e.g., COSY) | Through-bond proton correlations, assignment of complex spectra, solution conformation. walisongo.ac.idacs.org | Determines the preferred solution-state conformation and the influence of the D-amino acids on the local structure. walisongo.ac.id |

| Vibrational Spectroscopy (IR, Raman) | Information on backbone conformation (β-strand, PII, α-helix populations). researchgate.netpnas.org | Quantifies the conformational preferences of the dipeptide in solution. pnas.org |

Synergistic Approaches Combining Computational and Experimental Studies in D-Peptide Design

The rational design of D-peptides with specific functions is greatly enhanced by the synergy between computational and experimental approaches. frontiersin.orgrsc.orgplos.org Computational methods allow for the rapid in silico screening of vast numbers of peptide sequences and conformations, while experimental validation provides the crucial real-world data to refine and guide the computational models. frontiersin.orgrsc.org

Computational strategies for D-peptide design often involve searching mirror-image versions of protein databases (D-PDB). nih.govacs.org This approach has been successfully used to design potent D-peptide inhibitors of the SARS-CoV-2 spike protein by mimicking the binding helix of the human ACE2 receptor. nih.govacs.org The designed D-peptides were then synthesized and their binding affinities and antiviral activities were experimentally confirmed. nih.govacs.org

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics and stability of peptides. rsc.org By simulating the movement of atoms over time, MD can provide insights into the flexibility of the peptide and its interactions with target molecules. This information is invaluable for understanding the structure-activity relationship and for designing peptides with improved properties.

Computational alanine (B10760859) scanning using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to predict the contribution of individual amino acid residues to the binding affinity of a peptide for its target. acs.org This allows researchers to identify "hotspot" residues that are critical for binding and to guide the design of mutations to enhance affinity. acs.org Free energy calculations, such as the Crooks Gaussian Intersection (CGI) method, can be used to predict the effect of specific mutations on binding strength before they are experimentally tested. acs.orgnih.gov

The integration of computational design with experimental validation creates a powerful feedback loop for peptide optimization. frontiersin.org For example, after computationally designing a D-peptide agonist for the GLP-2 receptor, researchers experimentally validated its activity and then used further computational analysis to propose mutations that could enhance its potency. acs.orgnih.gov Subsequent experimental testing confirmed that the redesigned peptides had improved activity. acs.orgnih.gov This iterative cycle of computational design and experimental testing is accelerating the discovery and development of novel D-peptides for therapeutic and biotechnological applications. rsc.orgtandfonline.com

| Computational Method | Application in D-Peptide Design | Experimental Synergy |

| Mirror-Image Database Screening (D-PDB) | Identification of D-peptide scaffolds that can mimic the structure of L-peptides. nih.govacs.org | Synthesis and experimental validation of binding affinity and biological activity of designed D-peptides. nih.govacs.org |

| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility, stability, and interactions with target molecules. rsc.org | Provides structural context for experimental data and guides the design of peptides with desired conformational properties. rsc.org |